1-Butoxy-4-[4-(4-butoxyphenyl)butyl]benzene
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Overview
Description
1-Butoxy-4-[4-(4-butoxyphenyl)butyl]benzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of butoxy groups attached to a benzene ring, making it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-4-[4-(4-butoxyphenyl)butyl]benzene typically involves the reaction of 4-butoxyphenol with 1-bromobutane under phase transfer catalysis conditions. This reaction is carried out in the presence of a base such as potassium hydroxide at elevated temperatures (around 60°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of multi-site phase transfer catalysts (MPTC) has been shown to enhance the reaction rate and yield, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-4-[4-(4-butoxyphenyl)butyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
1-Butoxy-4-[4-(4-butoxyphenyl)butyl]benzene has several applications in scientific research, including:
Chemistry: Used as a model compound to study phase transfer catalysis and reaction kinetics.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butoxy-4-[4-(4-butoxyphenyl)butyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-butoxybenzene: A brominated derivative with similar structural features.
1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene: A vinyl-substituted analog.
Uniqueness
1-Butoxy-4-[4-(4-butoxyphenyl)butyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-butoxy-4-[4-(4-butoxyphenyl)butyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2/c1-3-5-19-25-23-15-11-21(12-16-23)9-7-8-10-22-13-17-24(18-14-22)26-20-6-4-2/h11-18H,3-10,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQSAOYUSXHAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCCCC2=CC=C(C=C2)OCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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